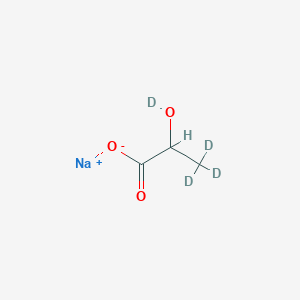
Ethyl 2-bromo-4-cyano-6-hydroxybenzoate
Übersicht
Beschreibung
Ethyl 2-bromo-4-cyano-6-hydroxybenzoate, also known as ethyl 2-bromo-4-cyano-6-hydroxybenzoic acid, is a compound of bromine, cyanide, and hydroxybenzoic acid. It is a colorless solid that is insoluble in water and has a melting point of 125°C. The compound has been the subject of scientific research for a variety of applications, including its use as a reagent for organic synthesis, and for its biochemical and physiological effects.
Wirkmechanismus
Ethyl 2-bromo-4-cyano-6-hydroxybenzoate acts as a brominating agent. It reacts with organic compounds to form bromoacetyl cyanide, which is then hydrolyzed to form Ethyl 2-bromo-4-cyano-6-hydroxybenzoate 2-bromo-4-cyano-6-hydroxybenzoate. This reaction is known as a bromination reaction, and it is used to introduce bromine atoms into organic compounds.
Biochemical and Physiological Effects
Ethyl 2-bromo-4-cyano-6-hydroxybenzoate has been studied for its biochemical and physiological effects. Studies have shown that it has anti-inflammatory, anti-microbial, and anti-oxidant properties. It has been found to inhibit the growth of bacteria, fungi, and viruses, as well as reduce inflammation and oxidative stress. Additionally, it has been found to be an effective inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-bromo-4-cyano-6-hydroxybenzoate has several advantages and limitations when used in laboratory experiments. One advantage is its low cost and availability. Additionally, it is relatively easy to use and has a low toxicity. However, it is not very soluble in water and has a relatively low reactivity. Additionally, it is not very stable in the presence of light and oxygen.
Zukünftige Richtungen
There are a number of potential future directions for Ethyl 2-bromo-4-cyano-6-hydroxybenzoate 2-bromo-4-cyano-6-hydroxybenzoate. One potential application is in the development of new pharmaceuticals. Additionally, it could be used in the development of new agricultural products, such as pesticides and herbicides. Additionally, it could be used in the development of new materials, such as biodegradable plastics and nanomaterials. Finally, it could be used in the development of new biocatalysts, such as enzymes and proteins.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-4-cyano-6-hydroxybenzoate has been used as a reagent in organic synthesis. It has been used to synthesize various compounds, including aryl halides, aryl sulfonamides, and aryl phosphonates. It has also been used in the synthesis of aryl esters and aryl amides. Additionally, Ethyl 2-bromo-4-cyano-6-hydroxybenzoate 2-bromo-4-cyano-6-hydroxybenzoate has been used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug ibuprofen.
Eigenschaften
IUPAC Name |
ethyl 2-bromo-4-cyano-6-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-2-15-10(14)9-7(11)3-6(5-12)4-8(9)13/h3-4,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZARXIWXZJUQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Br)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B1412456.png)
![(3aS,4S,6S,7aR)-2-(4-Methoxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B1412457.png)





](/img/structure/B1412465.png)
![1-[3-Fluoro-4-(oxetan-3-yloxy)phenyl]ethan-1-one](/img/structure/B1412467.png)

![tert-butyl N-{1-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-N-methylcarbamate](/img/structure/B1412470.png)


